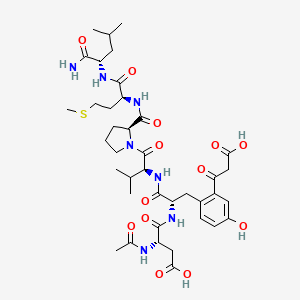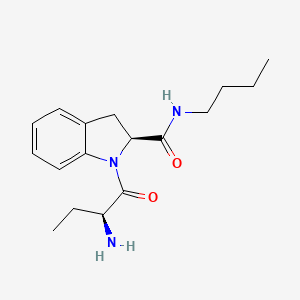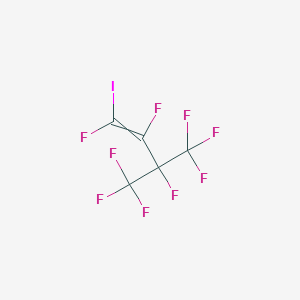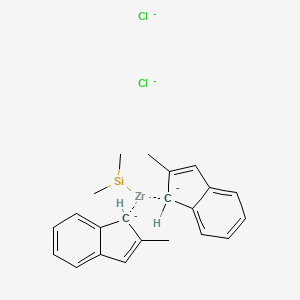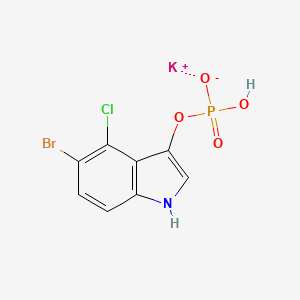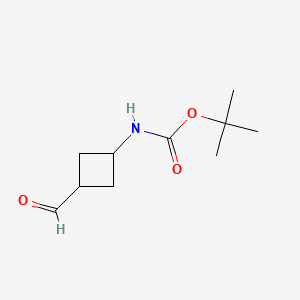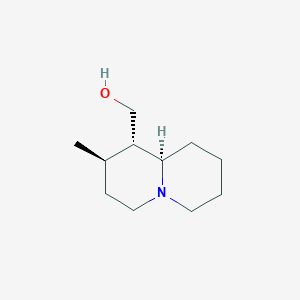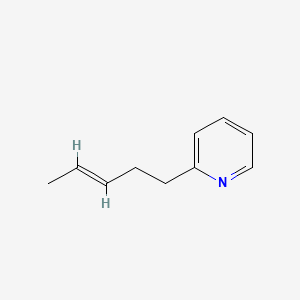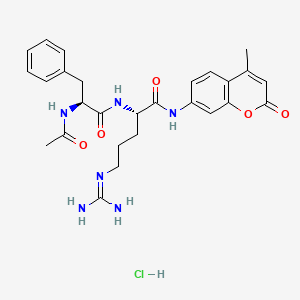
Ac-Phe-Arg-AMC HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Phe-Arg-AMC HCl is a highly sensitive, fluorogenic substrate for plasma as well as pancreatic and urinary kallikreins . It is also cleaved rapidly by soybean trypsin-like enzyme .
Synthesis Analysis
The synthesis of Ac-Phe-Arg-AMC HCl involves the use of Z-Phe-Arg-AMC and Z-Arg-Arg-AMC substrates . These substrates are used to monitor cathepsin B activity, but they lack specificity as they are cleaved by other cysteine cathepsins .Molecular Structure Analysis
The empirical formula for Ac-Phe-Arg-AMC HCl is C33H36N6O6 · HCl . Its molecular weight is 649.14 .Physical And Chemical Properties Analysis
Ac-Phe-Arg-AMC HCl is a white to off-white solid . It is soluble in methanol, forming a clear, colorless solution .Wissenschaftliche Forschungsanwendungen
Green Chemistry in Pharmaceuticals
Ac-Phe-Arg-AMC HCl's applications in scientific research can be indirectly related to the advancements in green chemistry within the pharmaceutical industry. The emphasis on integrating green chemistry and engineering reflects a broader trend towards more sustainable and environmentally friendly research practices in drug development. Although Ac-Phe-Arg-AMC HCl is not mentioned directly, the principles outlined highlight the industry's shift towards reducing hazardous substances and improving efficiency, which could encompass the use of safer reagents like Ac-Phe-Arg-AMC HCl in research and development processes (Constable et al., 2007).
Environmental Remediation
Activated carbon (AC), similar in context to Ac-Phe-Arg-AMC HCl due to its adsorptive properties, is used extensively for environmental remediation, particularly in water purification. Research into the elimination of heavy metals like Ni(II) from aqueous solutions using AC prepared from biomass underlines the potential for Ac-Phe-Arg-AMC HCl to be involved in similar environmental applications, especially considering its chemical structure and potential for selective binding (Kadirvelu et al., 2002).
Biomedical Research
In biomedical research, the specific and selective binding properties of compounds like Ac-Phe-Arg-AMC HCl can be instrumental. For instance, the study of aberrant crypt foci (ACF) in the colon provides insights into the preneoplastic lesions and the progression of colon cancer. The precise targeting capabilities of Ac-Phe-Arg-AMC HCl could find applications in identifying and marking specific cellular structures or abnormalities in similar research contexts (McLellan et al., 1991).
Advanced Imaging Techniques
The development and application of advanced imaging techniques, such as annihilation coincidence detection (ACD) in emission transaxial reconstruction tomography, demonstrate the evolving landscape of scientific research tools. Compounds like Ac-Phe-Arg-AMC HCl could potentially be used as contrast agents or in the development of novel imaging reagents, given their biochemical properties and the need for precise molecular targeting in imaging applications (Phelps et al., 1975).
Educational Tools in Chemistry
Exploring innovative educational tools in chemistry, such as Augmented Chemistry (AC) applications, provides a glimpse into the future of scientific education. While Ac-Phe-Arg-AMC HCl is a specific chemical compound, the broader application of chemistry in educational technologies showcases the diverse potential of chemical compounds in enhancing learning experiences and understanding complex concepts (Fjeld et al., 2007).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H/t21-,22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGAHSFTWJKEI-VROPFNGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Phe-Arg-AMC HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


